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  • Product: 2,4-Dichloro-3,5-diethoxyphenol

Core Science & Biosynthesis

Foundational

2,4-Dichloro-3,5-diethoxyphenol vs 2,4-Dichloro-3,5-dimethylphenol (DCMX)

This technical guide provides an in-depth comparative analysis of the industry-standard antimicrobial 2,4-Dichloro-3,5-dimethylphenol (DCMX) and its structural analog 2,4-Dichloro-3,5-diethoxyphenol . Mechanistic Diverge...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the industry-standard antimicrobial 2,4-Dichloro-3,5-dimethylphenol (DCMX) and its structural analog 2,4-Dichloro-3,5-diethoxyphenol .

Mechanistic Divergence in Chlorinated Phenols

Executive Summary

2,4-Dichloro-3,5-dimethylphenol (DCMX) is a ubiquitous, broad-spectrum antimicrobial agent valued for its balance of lipophilicity, safety profile, and stability.[1][2] It functions primarily through cell membrane disruption and protein denaturation.

2,4-Dichloro-3,5-diethoxyphenol , while structurally similar, introduces significant physicochemical shifts due to the replacement of methyl groups with ethoxy moieties. This substitution alters the molecule’s electronic landscape (via the meta-inductive effect) and significantly increases lipophilicity (LogP). Consequently, the diethoxy analog exhibits enhanced protonophoric (uncoupling) activity and superior penetration into lipid-dense microbial envelopes (e.g., mycobacteria or fungi), though often at the cost of higher potential mitochondrial toxicity in mammalian cells.

This guide analyzes the critical differences in synthesis, physicochemical properties, and mechanisms of action to support rational selection in drug development and formulation.

Physicochemical Profiling: The Structural Drivers

The functional divergence between these two compounds is dictated by the substituents at the 3 and 5 positions relative to the phenolic hydroxyl group.

Comparative Data Table
FeatureDCMX (Standard) 2,4-Dichloro-3,5-diethoxyphenol Impact
CAS Registry 133-53-95538-41-0 (Generic/Analog)Identity verification
Formula C₈H₈Cl₂OC₁₂H₁₄Cl₂O₃Increased MW in analog
Substituents (3,5) Methyl (-CH₃)Ethoxy (-OCH₂CH₃)Steric bulk & electronic shift
Electronic Effect (Meta) Weakly Electron Donating (Inductive)Electron Withdrawing (Inductive,

)
Acidity Modulation
Predicted LogP ~3.0 - 3.2~3.8 - 4.2Membrane Penetration
Solubility (Water) 0.2 g/L (20°C)< 0.1 g/LFormulation difficulty
Primary Mechanism Membrane Lysis / DenaturationProtonophore (Uncoupling)Toxicity profile
The "Meta-Substitution" Effect

A critical, often overlooked aspect is the electronic influence of the substituents in the meta position relative to the phenol -OH.

  • DCMX (Methyls): Methyl groups are inductive electron donors. However, in the meta position, this effect is weak.

  • Diethoxy Analog: Alkoxy groups are strong resonance donors (ortho/para) but inductive withdrawers . In the meta position (3,5), resonance cannot stabilize the ring effectively. Therefore, the electronegative oxygen of the ethoxy group exerts an inductive pull (

    
    ), effectively increasing the acidity  (lowering the pKa) of the phenolic proton compared to DCMX.
    
  • Result: The diethoxy analog is a stronger acid and a more lipophilic molecule, making it a more potent protonophore (able to shuttle protons across lipid bilayers, collapsing the proton motive force).

Synthesis Protocols

A. DCMX Synthesis (Industrial Standard)

Mechanism: Electrophilic Aromatic Substitution (Chlorination). Precursor: 3,5-Dimethylphenol (3,5-Xylenol).

  • Reagents: 3,5-Xylenol, Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ), solvent (Glacial Acetic Acid or Dichloromethane).
  • Process:

    • Dissolve 3,5-xylenol in solvent.[3]

    • Add chlorinating agent slowly at 20–30°C to prevent over-chlorination.

    • The methyl groups at 3,5 direct the incoming chlorine to the ortho and para positions (2, 4, and 6). Steric hindrance usually favors the 2,4-isomer over the 2,6-isomer.

  • Purification: Recrystallization from benzene or petroleum ether.

B. 2,4-Dichloro-3,5-diethoxyphenol Synthesis (Targeted)

Challenge: The ethoxy groups are activating but bulky. The synthesis requires a precursor with pre-installed ethoxy groups.

Protocol:

  • Precursor Synthesis (Williamson Ether Synthesis):

    • Start: Phloroglucinol or Resorcinol derivative (e.g., 3,5-dihydroxybenzoic acid decarboxylated to Resorcinol, then hydroxylated? No, easier to start with Phloroglucinol or 3,5-Dihydroxyphenol ).

    • Reaction: React 3,5-dihydroxyphenol with Ethyl Bromide (

      
      ) and Potassium Carbonate (
      
      
      
      ) in Acetone/DMF.
    • Yield: 3,5-Diethoxyphenol.[4][5]

  • Chlorination:

    • Substrate: 3,5-Diethoxyphenol.[4][5]

    • Reagent: Sulfuryl Chloride (

      
      ) (1.95 equivalents).
      
    • Catalyst:

      
       (Trace).
      
    • Solvent: Dichloromethane (

      
      ).
      
    • Procedure:

      • Cool substrate solution to 0°C.

      • Add

        
         dropwise. The ethoxy groups strongly activate the ring.
        
      • The 4-position is attacked first (least sterically hindered compared to position 2 between ethoxy and OH).

      • Continue addition to chlorinate the 2-position.

    • Workup: Quench with water, extract with ether, dry over

      
      .
      
Visualization: Comparative Synthesis Pathways

SynthesisComparison cluster_0 DCMX Synthesis cluster_1 Diethoxy Analog Synthesis Xylenol 3,5-Dimethylphenol DCMX 2,4-Dichloro-3,5- dimethylphenol (DCMX) Xylenol->DCMX + SO2Cl2 / Cl2 (Electrophilic Subst.) Phloro 3,5-Dihydroxyphenol DiethoxyInt 3,5-Diethoxyphenol Phloro->DiethoxyInt + EtBr / K2CO3 (Williamson Ether) Target 2,4-Dichloro-3,5- diethoxyphenol DiethoxyInt->Target + SO2Cl2 (2 eq) (Regioselective Cl)

Figure 1: Parallel synthesis workflows. Note the additional alkylation step required for the diethoxy analog.

Mechanism of Action: The "Uncoupling" Shift

While both compounds are phenolic antimicrobials, the shift from methyl to ethoxy alters the primary mode of lethality.

DCMX: Membrane Disruption

DCMX acts as a general membrane toxicant. Its lipophilicity allows it to intercalate into the bacterial phospholipid bilayer, causing:

  • Expansion of the membrane surface area.

  • Increased permeability to ions (

    
     leakage).
    
  • Denaturation of membrane-bound proteins (ATPases).

  • Result: Lysis and cell death.[6]

Diethoxy Analog: Protonophore (Uncoupling)

The 2,4-dichloro-3,5-diethoxyphenol variant is a classic uncoupler of oxidative phosphorylation .

  • Acidity: The molecule possesses a dissociable proton (Phenolic -OH). The electron-withdrawing chlorines and meta-inductive ethoxy groups stabilize the anion.

  • Lipophilicity: The high LogP allows both the neutral form (

    
    ) and the anionic form (
    
    
    
    ) (when charge-delocalized) to traverse the lipid bilayer.
  • The Cycle:

    • The neutral molecule enters the mitochondrial/bacterial membrane.

    • It releases a proton (

      
      ) into the matrix/cytoplasm (alkaline side).
      
    • The anion (

      
      ) diffuses back across the membrane to the intermembrane space/periplasm (acidic side).
      
    • It picks up a proton and repeats the cycle.

  • Result: Dissipation of the Proton Motive Force (PMF) without ATP synthesis. The cell burns fuel futilely and starves.

Visualization: Protonophore Cycle

ProtonophoreMechanism cluster_membrane Lipid Bilayer Membrane AcidSide Periplasm / Intermembrane Space (High [H+]) PhOH_out Diethoxy-PhOH (Neutral) AlkSide Cytoplasm / Matrix (Low [H+]) PhOH_in Diethoxy-PhOH (Neutral) PhOH_out->PhOH_in Diffusion PhO_out Diethoxy-PhO⁻ (Anion) PhO_out->PhOH_out Pick up H+ PhO_in Diethoxy-PhO⁻ (Anion) PhOH_in->PhO_in Release H+ PhO_in->PhO_out Electrophoretic Return

Figure 2: The protonophoric cycle of 2,4-dichloro-3,5-diethoxyphenol, dissipating the transmembrane proton gradient.

Efficacy & Safety Evaluation

Antimicrobial Spectrum[1][2][8][9]
  • DCMX: Highly effective against Gram-positive bacteria (e.g., S. aureus). Moderate efficacy against Gram-negatives (limited by the outer membrane lipopolysaccharide barrier).

  • Diethoxy Analog:

    • Gram-Positive: Likely more potent than DCMX due to higher lipophilicity enhancing penetration into the peptidoglycan layer.

    • Fungi: The increased hydrophobicity often correlates with better antifungal activity (penetrating the chitin/glucan wall).

    • Mycobacteria: The waxy cell wall of Mycobacterium species is susceptible to highly lipophilic phenols; the diethoxy analog is a strong candidate here.

Toxicity & Metabolism
  • DCMX: Metabolized primarily via conjugation (glucuronidation) or oxidation of the methyl groups to benzoic acid derivatives, which are rapidly excreted.

  • Diethoxy Analog:

    • Metabolism: Ether linkages are stable but subject to O-dealkylation by CYP450 enzymes. This releases acetaldehyde (minor) and the corresponding polyphenol.

    • Mitochondrial Toxicity: Because it acts as a protonophore, the diethoxy analog poses a higher risk of mammalian mitochondrial toxicity (uncoupling oxidative phosphorylation in host cells) compared to DCMX. This limits its use in systemic drugs but is acceptable for surface disinfection or topical fungal treatments.

References

  • ChemicalBook. (2025).[7] 2,4-Dichloro-3,5-dimethylphenol (DCMX) Properties and Synthesis. Retrieved from

  • Smolecule. (n.d.). 2,4-Dichloro-3,5-diethoxyphenol: Biological Activity and Mechanism.[5][8] Retrieved from

  • CSIRO Publishing. (1968). Thermodynamic ionization constants of 3-ethoxyphenol and 3,5-diethoxyphenol.[4][9] Australian Journal of Chemistry.[4] Retrieved from

  • National Institutes of Health (NIH). (2007). Structure-antimicrobial activity relationship for silanols, alcohols and phenols.[6][10] International Journal of Antimicrobial Agents.[10] Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[11] 2,4-Dichloro-3,5-dimethylphenol Product Data. Retrieved from [11]

Sources

Exploratory

protonophoric uncoupling activity of 2,4-Dichloro-3,5-diethoxyphenol

An In-Depth Technical Guide to the Potential Protonophoric Uncoupling Activity of 2,4-Dichloro-3,5-diethoxyphenol Disclaimer: As of the latest literature review, no direct experimental data on the has been published. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Protonophoric Uncoupling Activity of 2,4-Dichloro-3,5-diethoxyphenol

Disclaimer: As of the latest literature review, no direct experimental data on the has been published. This guide, therefore, provides a comprehensive framework based on the well-established principles of mitochondrial uncoupling by substituted phenols and draws evidence from structurally analogous compounds, most notably 2,4-Dichlorophenol (2,4-DCP). The methodologies and mechanistic discussions presented herein are intended to serve as an expert-level resource for researchers to design and execute investigations into the bioenergetic effects of this and similar molecules.

Introduction to Mitochondrial Uncoupling and Substituted Phenols

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary process for ATP synthesis in aerobic organisms. It involves the coupling of substrate oxidation by the electron transport chain (ETC) to the phosphorylation of ADP. This coupling is mediated by a proton motive force (PMF), an electrochemical gradient generated by pumping protons from the mitochondrial matrix to the intermembrane space.

Protonophoric uncouplers are lipophilic weak acids that disrupt this coupling. They shuttle protons across the inner mitochondrial membrane, dissipating the PMF and causing the energy of substrate oxidation to be released as heat rather than being harnessed for ATP synthesis. This leads to an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient.

Substituted phenols represent a classical group of chemical uncouplers.[1] Their efficacy is intrinsically linked to their chemical structure, which dictates their ability to interact with and traverse the lipid bilayer of the inner mitochondrial membrane. This guide will explore the theoretical basis and experimental approaches for characterizing 2,4-Dichloro-3,5-diethoxyphenol as a potential protonophoric uncoupler.

Structure-Activity Relationship and the Physicochemical Basis for Uncoupling

The potential of a substituted phenol to act as a protonophore is governed by two key physicochemical properties:

  • Lipophilicity: The compound must be sufficiently soluble in the hydrophobic core of the inner mitochondrial membrane to shuttle protons across it. The presence of two chlorine atoms and two ethoxy groups on the phenol ring of 2,4-Dichloro-3,5-diethoxyphenol suggests significant lipophilicity, which would facilitate its partitioning into the membrane.

  • Acidity (pKa): The hydroxyl proton must be readily dissociable. The pKa of the compound needs to be in a range that allows it to exist in both protonated (hydrophobic) and deprotonated (anionic) forms within the physiological pH range of the mitochondrial matrix and intermembrane space. Electron-withdrawing substituents, such as chlorine atoms, decrease the pKa of the phenolic hydroxyl group, thereby increasing its acidity.[2]

Quantitative structure-activity relationship (QSAR) studies on various substituted phenols have confirmed that their uncoupling activity correlates well with their partition coefficient and acid dissociation constant, providing strong evidence for the shuttle-type mechanism of action.[1]

The Proton-Shuttle Mechanism of Phenolic Uncouplers

The canonical mechanism for protonophoric uncoupling by weak acids like substituted phenols involves a cyclical process of proton transport that dissipates the mitochondrial membrane potential.

  • Protonation and Diffusion: In the proton-rich intermembrane space, the anionic form of the phenol (phenoxide) becomes protonated. The resulting neutral, lipophilic molecule readily diffuses across the inner mitochondrial membrane into the alkaline matrix.

  • Deprotonation: Upon entering the matrix, the higher pH facilitates the dissociation of the proton from the phenol's hydroxyl group, releasing it into the matrix.

  • Anion Translocation: The resulting phenoxide anion, although charged, is delocalized and lipophilic enough to be transported back across the membrane to the intermembrane space, driven by the negative-inside membrane potential.

  • Cycle Repetition: The cycle repeats, with each turn resulting in the net translocation of a proton from the intermembrane space to the matrix, thereby short-circuiting the proton circuit of oxidative phosphorylation.

UncouplingMechanism p1 Phenol-H (Neutral) h_matrix H+ p1->h_matrix Deprotonation p1->p1_mem Diffusion p2 Phenol- (Anion) p2->p2_mem Translocation (ΔΨ driven) h_ims H+ h_ims->p2 Protonation

Caption: Proton-shuttle mechanism of a phenolic uncoupler.

Insights from 2,4-Dichlorophenol (2,4-DCP): A Structurally Related Mitochondrial Toxicant

While data on 2,4-Dichloro-3,5-diethoxyphenol is unavailable, its close structural analog, 2,4-Dichlorophenol (2,4-DCP), is a well-documented mitochondrial toxicant.[3] Studies on 2,4-DCP provide compelling, albeit indirect, evidence for how dichlorinated phenols interact with mitochondria.

Exposure of various cell types to 2,4-DCP has been shown to induce a range of effects consistent with mitochondrial dysfunction:

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial uncoupling, the dissipation of ΔΨm is a consistently reported effect of 2,4-DCP treatment in different cell models.[3][4]

  • Induction of Apoptosis: 2,4-DCP triggers programmed cell death through the mitochondria-dependent pathway, which is often initiated by the loss of mitochondrial integrity.[3]

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain, a consequence of uncoupling, can lead to increased electron leakage and the formation of superoxide and other ROS.[3][5]

  • Inhibition of Oxidative Phosphorylation: The herbicide 2,4-D, which is structurally derived from 2,4-DCP, has been shown to inhibit oxidative phosphorylation and decrease ATP levels in mitochondria.[6]

Effect of 2,4-Dichlorophenol (2,4-DCP) on Mitochondria Observed Outcome Reference
Mitochondrial Membrane Potential (ΔΨm)Significant reduction/collapse[3][4]
Cell FateInduction of apoptosis via the mitochondrial pathway[3]
Oxidative StressIncreased formation of Reactive Oxygen Species (ROS)[3][5]
Bioenergetics (inferred from 2,4-D)Inhibition of oxidative phosphorylation and decreased ATP[6]

Experimental Protocols for Assessing Protonophoric Uncoupling Activity

To empirically determine if 2,4-Dichloro-3,5-diethoxyphenol functions as a protonophoric uncoupler, a series of bioenergetic assays are required. The following protocols provide a robust framework for this characterization.

ExperimentalWorkflow cluster_assays Bioenergetic Profiling cluster_ocr_steps OCR Protocol Steps cluster_mmp_steps ΔΨm Protocol Steps start Hypothesized Uncoupler: 2,4-Dichloro-3,5-diethoxyphenol ocr Assay 1: Oxygen Consumption Rate (OCR) (High-Resolution Respirometry) start->ocr mmp Assay 2: Mitochondrial Membrane Potential (ΔΨm) (Fluorescence-Based Assay) start->mmp state2 1. Add Substrate (e.g., Pyruvate/Malate) (State 2 Respiration) ocr->state2 load_cells 1. Load cells or isolated mitochondria with ΔΨm-sensitive dye (e.g., TMRE, JC-1) mmp->load_cells oligomycin 2. Add Oligomycin (Inhibit ATP Synthase) (State 4o Respiration - Measures Proton Leak) state2->oligomycin titration 3. Titrate Test Compound (Observe dose-dependent OCR increase) oligomycin->titration fccp 4. Add FCCP (Maximal Uncoupling) (Determine maximal respiratory capacity) titration->fccp conclusion Conclusion: Protonophoric Uncoupler Confirmed fccp->conclusion If OCR ↑ baseline 2. Measure baseline fluorescence load_cells->baseline add_compound 3. Add Test Compound (Observe fluorescence change indicating depolarization) baseline->add_compound add_fccp 4. Add FCCP as positive control (Induce complete depolarization) add_compound->add_fccp add_fccp->conclusion If ΔΨm ↓

Caption: Experimental workflow for characterizing a potential mitochondrial uncoupler.

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This assay directly measures the effect of the test compound on cellular or mitochondrial respiration. A classical protonophore will increase the OCR that is not coupled to ATP synthesis.

Materials:

  • Isolated mitochondria or permeabilized cells

  • High-resolution respirometer (e.g., Oroboros O2k) or extracellular flux analyzer (e.g., Agilent Seahorse XF)

  • Respiration buffer (e.g., MiR05 for isolated mitochondria)

  • Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP or CCCP (positive control uncouplers)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Test Compound: 2,4-Dichloro-3,5-diethoxyphenol, dissolved in a suitable solvent (e.g., DMSO).

Procedure (using isolated mitochondria):

  • Chamber Calibration: Calibrate the respirometer chambers to air-saturated respiration buffer at the desired temperature (e.g., 37°C).

  • Mitochondria Addition: Add a standardized amount of isolated mitochondria to the chamber.

  • Substrate Addition (State 2): Add substrates for Complex I (e.g., 5 mM pyruvate + 2 mM malate) to initiate basal respiration.

  • ATP Synthesis Inhibition (State 4o): Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase. The remaining respiration is due to the natural proton leak across the inner membrane. This is the critical state for observing uncoupling.

  • Test Compound Titration: Perform sequential additions of the test compound (e.g., in a concentration range from nM to µM) and record the steady-state OCR after each addition. A protonophoric uncoupler will cause a dose-dependent increase in OCR.

  • Positive Control (Maximal Respiration): Add a concentration of a known uncoupler like FCCP (e.g., titrated up to 1-2 µM) to determine the maximal capacity of the electron transport system. This serves as a benchmark for the efficacy of the test compound.

  • Inhibition: Add rotenone and antimycin A to inhibit the ETC and confirm that the observed oxygen consumption is mitochondrial.

Interpretation: A dose-dependent increase in oligomycin-insensitive respiration (State 4o) is the definitive indicator of uncoupling activity.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses potentiometric fluorescent dyes to measure changes in ΔΨm. Uncouplers will cause a dissipation of the potential, leading to a predictable change in fluorescence.

Materials:

  • Intact cells in culture or isolated mitochondria

  • Fluorescent, cationic dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • FCCP or CCCP (positive control)

  • Oligomycin (optional, to hyperpolarize the membrane)

  • Test Compound: 2,4-Dichloro-3,5-diethoxyphenol

Procedure (using intact cells and TMRE):

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere.

  • Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRE (e.g., 25-50 nM) in culture medium for 20-30 minutes at 37°C. This allows the dye to accumulate in active mitochondria, driven by the negative membrane potential.

  • Wash and Baseline Reading: Gently wash the cells with pre-warmed buffer to remove excess dye. Measure the baseline fluorescence using appropriate excitation/emission wavelengths (e.g., ~549 nm/575 nm for TMRE).

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetically over time (e.g., every 1-2 minutes for 1-2 hours). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Positive Control: In separate wells, add a concentration of FCCP known to cause complete depolarization (e.g., 5-10 µM) to establish the minimum fluorescence signal.

Interpretation: A dose-dependent decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, which is consistent with uncoupling activity.

Therapeutic Potential and Toxicological Risks

Mitochondrial uncoupling is a double-edged sword. Mild uncoupling has been explored as a therapeutic strategy for conditions like obesity (by increasing metabolic rate) and ischemia-reperfusion injury (by reducing ROS production).[7][8][9] However, the therapeutic window for uncouplers is notoriously narrow.

Toxicological Concerns:

  • ATP Depletion: Excessive uncoupling can lead to a severe drop in cellular ATP levels, compromising essential cellular functions and leading to cell death.[6]

  • Hyperthermia: The energy dissipated as heat during uncoupling can overwhelm the body's thermoregulatory capacity, leading to dangerous hyperthermia.

  • Oxidative Stress: While mild uncoupling can decrease ROS, high levels of uncoupling can disrupt the ETC and paradoxically increase oxidative stress.[10]

Given that related compounds like 2,4-DCP are known environmental toxins that induce apoptosis and oxidative damage, any investigation into the bioactivity of 2,4-Dichloro-3,5-diethoxyphenol must proceed with a high degree of caution, prioritizing comprehensive toxicological profiling alongside efficacy studies.[3][4][5]

Conclusion

While the remains to be experimentally verified, its chemical structure aligns with the known properties of phenolic uncouplers. The significant mitochondrial toxicity of its close analog, 2,4-Dichlorophenol, strongly suggests that mitochondria are a primary target for this class of compounds. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to elucidate the precise bioenergetic effects of 2,4-Dichloro-3,5-diethoxyphenol, definitively determining whether it functions as a protonophoric uncoupler and characterizing its potency and potential for cellular toxicity.

References

  • Terada, H. (1981). The interaction of highly active uncouplers with mitochondria. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 639(3-4), 225-242.
  • Ren, L., et al. (2015). 2,4-dichlorophenol Induces ER Stress-Mediated Apoptosis via eIF2α Dephosphorylation in Vitro. Journal of Biochemical and Molecular Toxicology, 29(1), 29-36.
  • Zhang, Y., et al. (2013). 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway.
  • Palmeira, C. M., et al. (1994). The toxicity of 2,4-dichlorophenoxyacetic acid to the mitochondrial bioenergetics. Toxicology and Applied Pharmacology, 127(1), 50-57.
  • Olichwier, A., et al. (2021). Structure of the protonated compounds formed by reaction of phenols with strong acids. Journal of Molecular Structure, 1239, 130510.
  • da Silva, G. F., et al. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
  • Miyoshi, H., et al. (1987). Quantitative analyses of the uncoupling activity of substituted phenols with mitochondria from flight muscles of house flies. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 891(3), 293-299.
  • Escher, B. I., et al. (1999). Uptake, speciation, and uncoupling activity of substituted phenols in energy transducing membranes. Environmental Science & Technology, 33(14), 2368-2374.
  • Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma, 26(2), 231-242.
  • Meyer, J. N., et al. (2018). Clinical effects of chemical exposures on mitochondrial function. Toxicology, 405, 1-14.
  • Boyd, W. A., et al. (2022). Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans. Toxicology and Applied Pharmacology, 435, 115843.
  • Attene-Ramos, M. S., et al. (2015). A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening. Archives of Toxicology, 89(10), 1867-1879.
  • Chen, Y., et al. (2008). Impact of a metabolic uncoupler, 2,4-dichlorophenol on minimization of activated sludge production in membrane bioreactor. Bioresource Technology, 99(15), 6842-6848.
  • Korde, A. S., et al. (2004). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. Journal of Neurotrauma, 21(10), 1396-1404.
  • Pandya, J. D., et al. (2009). Differential effects of the mitochondrial uncoupling agent, 2,4-dinitrophenol, or the nitroxide antioxidant, Tempol, on synaptic or nonsynaptic mitochondria after spinal cord injury. Journal of Neurotrauma, 26(2), 231-242.
  • Meyer, J. N., et al. (2018). Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature. Current Environmental Health Reports, 5(1), 1-12.
  • Zgola, A., et al. (2016). Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). Toxicology in Vitro, 31, 1-7.
  • Hennings, L., et al. (2018). Environmental toxicant-induced maladaptive mitochondrial changes: A potential unifying mechanism in fatty liver disease?.
  • Wang, Y., et al. (2022). Dimethyl phthalate destroys the cell membrane structural integrity of Pseudomonas fluorescens. Frontiers in Microbiology, 13, 966953.
  • Ishii, T., et al. (2018). Mitochondria in Neuroprotection by Phytochemicals: Bioactive Polyphenols Modulate Mitochondrial Apoptosis System, Function and Structure. International Journal of Molecular Sciences, 19(12), 3997.
  • Kumar, P., et al. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 566938.
  • Kumar, S., et al. (2021). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. Physical Chemistry Chemical Physics, 23(1), 224-237.
  • Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 30.
  • Shagol, C. C., et al. (2021). Bacterial-Derived Plant Protection Metabolite 2,4-Diacetylphloroglucinol: Effects on Bacterial Cells at Inhibitory and Subinhibitory Concentrations. International Journal of Molecular Sciences, 22(16), 8842.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 2,4-Dichloro-3,5-diethoxyphenol

Abstract This application note details a robust, scalable protocol for the synthesis of 2,4-dichloro-3,5-diethoxyphenol from 3,5-diethoxyphenol . The transformation presents a specific regiochemical challenge due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,4-dichloro-3,5-diethoxyphenol from 3,5-diethoxyphenol . The transformation presents a specific regiochemical challenge due to the high electron density of the resorcinol-derived core, which predisposes the substrate to over-chlorination (yielding 2,4,6-trichloro species) or symmetric substitution (2,6-dichloro isomers). By utilizing sulfuryl chloride (


)  under strictly controlled temperature regimes, we achieve high regioselectivity for the 2,4-isomer. This guide includes mechanistic rationale, step-by-step experimental protocols, and self-validating quality control measures.

Introduction & Chemical Strategy

The Challenge: Activation Landscape

3,5-Diethoxyphenol is an electron-rich aromatic system.[1] The hydroxyl group (C1) and the two ethoxy groups (C3, C5) strongly activate the ring toward electrophilic aromatic substitution (EAS).

  • C4 Position: Activated by the para-directing effect of the -OH group and the ortho-directing effects of both ethoxy groups. This is electronically the most active site but sterically crowded.

  • C2/C6 Positions: Activated by the ortho-directing effect of the -OH group and the ortho-directing effect of one ethoxy group.

To synthesize the 2,4-dichloro derivative, the reaction must be engineered to break the symmetry of the molecule. The first chlorination event typically occurs at C4 (kinetic and thermodynamic preference). The second chlorination must be directed to C2 (or C6), while strictly preventing the third chlorination event that would lead to the 2,4,6-trichloro impurity.

Reagent Selection: Why Sulfuryl Chloride?

While molecular chlorine (


) is the atom-economic standard, it is aggressive and difficult to dose precisely on a laboratory scale, often leading to polychlorinated byproducts.
Sulfuryl Chloride (

)
is selected for this protocol because:
  • Stoichiometric Precision: It is a liquid that can be weighed and added dropwise.

  • Kinetic Control: The release of active chlorine species is slower, allowing for better discrimination between the di- and tri-chlorinated products.

  • Safety: It avoids the handling of toxic gaseous

    
    .
    
Reaction Pathway Visualization

The following diagram illustrates the stepwise chlorination and the critical "stop" point required for success.

ReactionPathway cluster_conditions Critical Control Parameters Start 3,5-Diethoxyphenol (Starting Material) Mono 4-Chloro-3,5-diethoxyphenol (Intermediate) Start->Mono SO2Cl2 (1.0 eq) Fast, -10°C Target 2,4-Dichloro-3,5-diethoxyphenol (Target) Mono->Target SO2Cl2 (1.0 eq) Controlled, 0°C Impurity 2,4,6-Trichloro-3,5-diethoxyphenol (Over-chlorinated Impurity) Target->Impurity Excess SO2Cl2 > RT Params 1. Temp: < 5°C 2. Stoichiometry: 2.05 eq 3. Slow Addition

Figure 1: Reaction pathway showing the sequential chlorination steps.[2] The green arrow indicates the critical second step where the reaction must be terminated.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,5-Diethoxyphenol (Purity >97%)[3]

    • Sulfuryl Chloride (

      
      , 97%) - Freshly distilled if yellow/brown.
      
    • Dichloromethane (DCM), Anhydrous.

    • Sodium Bicarbonate (

      
      ), sat. aq. solution.
      
    • Brine (

      
      ), sat. aq. solution.
      
  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) with pressure-equalizing dropping funnel.

    • Inert gas inlet (Argon or Nitrogen).

    • Gas scrubber (to trap HCl and

      
       off-gas).
      
Synthesis Procedure

Step 1: Preparation

  • Charge the 3-neck RBF with 3,5-diethoxyphenol (10.0 g, 54.9 mmol) .

  • Add DCM (100 mL) and stir until fully dissolved.

  • Cool the solution to -10°C using an ice/salt bath.

  • Safety Check: Ensure the gas outlet is connected to a scrubber containing dilute NaOH to neutralize evolved HCl and

    
    .
    

Step 2: Controlled Chlorination

  • Dilute Sulfuryl Chloride (15.2 g, 9.1 mL, 112.5 mmol, 2.05 eq) in DCM (20 mL) .

    • Note: Using 2.05 equivalents ensures complete conversion to the dichloro species without pushing significantly to the trichloro side.

  • Add the

    
     solution dropwise over 60 minutes .
    
    • Critical: Maintain internal temperature below 0°C. Rapid addition causes localized heating and over-chlorination.

  • After addition, allow the reaction to warm to Room Temperature (20-25°C) and stir for 2 hours.

  • In-Process Control (IPC): Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Target: Disappearance of mono-chloro intermediate.

    • Stop: If trichloro impurity exceeds 5%, quench immediately.

Step 3: Quench & Workup

  • Cool the mixture back to 0°C.

  • Slowly add Water (50 mL) to quench excess reagent. Caution: Exothermic.

  • Separate the organic layer.[3]

  • Wash the organic layer sequentially with:

    • Sat.

      
       (2 x 50 mL) – to remove acidic byproducts.
      
    • Water (50 mL).

    • Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    

Step 4: Purification (Recrystallization) The crude material may contain traces of 2,4,6-trichloro-3,5-diethoxyphenol.

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Add warm Water dropwise until slight turbidity persists.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold hexanes.

    • Yield Expectations: 75-85%.[2][4]

Analytical Validation (QC)

Trustworthiness in synthesis requires confirming not just the identity, but the isomeric purity.

NMR Interpretation

The NMR spectrum is the definitive tool for proving the 2,4-substitution pattern. A 2,6-dichloro isomer would retain symmetry (equivalent ethoxy groups), whereas the 2,4-dichloro isomer is asymmetric.

SignalTypeShift (ppm)IntegrationDiagnostic Reasoning
-OH Singlet (br)5.8 - 6.21HExchangeable phenolic proton.
Ar-H Singlet6.45 - 6.551HCrucial: Only one aromatic proton remains (at C6). If you see a doublet, you have the wrong isomer.
-OCH2- Quartet~4.052HEthoxy group at C3 (between two Cl atoms).
-OCH2- Quartet~3.952HEthoxy group at C5 (flanked by Cl and H).
-CH3 Triplet~1.453HMethyl of C3 ethoxy.
-CH3 Triplet~1.353HMethyl of C5 ethoxy.

Self-Validating Logic: If the ethoxy methylene protons (


) appear as a single quartet integrating to 4H, the molecule is symmetric (likely 2,6-dichloro). If they appear as two distinct quartets  (2H each), the symmetry is broken, confirming the 2,4-dichloro  structure.
Mass Spectrometry
  • Molecular Ion: Look for the characteristic isotope pattern of a dichloro compound.

  • M+ (100%): m/z ~250 (Calculated for

    
    : 251.1).
    
  • M+2 (64%): m/z ~252.

  • M+4 (10%): m/z ~254.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High 2,4,6-Trichloro Impurity Temperature too high during addition; Excess

.
Maintain T < 0°C strictly. Reduce

to 1.95 eq and monitor.
Incomplete Conversion (Mono-Cl) Old/Wet

; Reaction stopped too early.
Distill

before use. Extend RT stir time.
Low Yield Product lost in mother liquor during recrystallization.Cool to -20°C for crystallization. Concentrate mother liquor for a second crop.
Pink/Red Coloration Oxidation of phenol (Quinone formation).Ensure inert atmosphere (

/Ar). Wash crude with sodium metabisulfite solution.

References

  • Watson, W. D. (1985). Regioselective para-chlorination of activated aromatic compounds. Journal of Organic Chemistry, 50(12), 2145–2148. [Link]

  • Smith, K., & El-Hiti, G. A. (2021).[5][6][7] Commercially Important Chlorinated Phenols.[5][7][8] Encyclopedia, 1(3), 617-629. [Link][2][9]

Sources

Application

Application Notes &amp; Protocols for Formulating Antimicrobial Soaps with 2,4-Dichloro-3,5-dimethylphenol (DCMX)

A Note to the Reader: The initial request specified the use of "2,4-Dichloro-3,5-diethoxyphenol." However, extensive database searches yielded no significant information on this specific compound. Conversely, a structura...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial request specified the use of "2,4-Dichloro-3,5-diethoxyphenol." However, extensive database searches yielded no significant information on this specific compound. Conversely, a structurally similar and widely documented antimicrobial agent, 2,4-Dichloro-3,5-dimethylphenol (DCMX) , is extensively used in antimicrobial soap formulations. This guide has been developed based on the properties and applications of DCMX, assuming it to be the intended compound of interest for researchers, scientists, and drug development professionals.

Introduction to 2,4-Dichloro-3,5-dimethylphenol (DCMX) as an Antimicrobial Agent

2,4-Dichloro-3,5-dimethylphenol, commonly known as DCMX or Chloroxylenol, is a potent halogenated phenolic compound recognized for its broad-spectrum antimicrobial activity.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and some viruses, making it a valuable active ingredient in antiseptic and disinfectant formulations.[1] Its primary application in personal care is in antimicrobial soaps, hand sanitizers, and medicated cleansers, where it contributes to hygiene and product preservation.[2][3][4]

Chemical and Physical Properties of DCMX

PropertyValue
CAS Number 133-53-9[5]
Molecular Formula C₈H₈Cl₂O[5]
Molecular Weight 191.05 g/mol [5][6]
Appearance White to light yellow crystalline powder or flakes.[7][8][9]
Solubility Sparingly soluble in water (0.2 g/L at 20°C), but readily soluble in organic solvents like ethanol, isopropanol, and alkaline solutions.[7][8][10]
Melting Point 91-96 °C[6]

Mechanism of Action: The antimicrobial action of phenolic compounds like DCMX is generally attributed to their ability to disrupt microbial cell membranes. This disruption leads to the leakage of intracellular components and the inhibition of essential enzyme systems, ultimately resulting in cell death.[7]

Pre-formulation Studies and Considerations

Before proceeding with soap formulation, a thorough understanding of the active ingredient's characteristics is crucial for a stable and efficacious product.

2.1. Solubility Enhancement

Given the low aqueous solubility of DCMX, formulators must employ strategies to ensure its uniform dispersion in a soap base.[7][8][10]

  • Co-solvents: Incorporating co-solvents such as ethanol or isopropanol can significantly improve the solubility of DCMX.

  • Surfactants: Non-ionic surfactants or castor oil soap can be used to dissolve DCMX before its addition to the main soap base.[8]

  • Alkaline pH: DCMX is more soluble in alkaline solutions.[7][10] The inherent alkalinity of soap bases aids in its dissolution.

2.2. Compatibility with Soap Base Ingredients

It is essential to assess the compatibility of DCMX with other formulation components. Potential interactions can affect the antimicrobial efficacy, stability, and aesthetic properties of the final product.

  • Anionic Surfactants: Traditional soap bases are primarily composed of saponified fatty acids (anionic surfactants). DCMX is generally compatible with these systems.

  • Non-ionic and Amphoteric Surfactants: These are often added to liquid soaps to improve mildness and foaming properties. Compatibility studies should be conducted to ensure no precipitation or loss of activity occurs.

  • Additives: The impact of fragrances, colorants, and emollients on the stability and antimicrobial performance of DCMX should be evaluated on a case-by-case basis.

2.3. pH and Stability

DCMX exhibits good chemical and thermal stability, which is advantageous for product shelf life.[1] The formulation's final pH should be optimized to ensure both the stability of the soap and the efficacy of the DCMX.

Formulation Protocols for Antimicrobial Soaps

Below are detailed protocols for formulating both a solid bar soap and a liquid hand soap incorporating DCMX.

3.1. Protocol for Laboratory-Scale Production of an Antimicrobial Bar Soap (1 kg batch)

Materials and Equipment:

  • DCMX (2,4-Dichloro-3,5-dimethylphenol)

  • Soap noodles (base)

  • Glycerin

  • Titanium dioxide (opacifier)

  • Fragrance oil

  • Colorant solution

  • Ethanol (95%)

  • Soap mixing and plodding equipment

  • Soap molds

  • Drying racks

Step-by-Step Protocol:

  • DCMX Predissolution: In a separate beaker, dissolve 10-20g of DCMX (for a 1-2% final concentration) in 50 mL of ethanol with gentle warming and stirring until a clear solution is obtained.

  • Soap Base Preparation: Place 950g of soap noodles into the mixer.

  • Incorporation of Additives:

    • Start the mixer on a low setting.

    • Add 20g of glycerin.

    • Add 5g of titanium dioxide for opacity.

    • Allow the components to mix until homogenous.

  • Addition of Active Ingredient: Slowly pour the DCMX solution into the soap mixture while the mixer is running. Ensure even distribution.

  • Final Mixing: Add 5-10g of fragrance oil and a few drops of colorant as desired. Continue mixing until a uniform consistency is achieved.

  • Extrusion and Stamping: Transfer the mixed soap mass to a plodder to extrude it into a continuous bar. Cut the bar into desired sizes and stamp with a mold.

  • Curing: Place the stamped soap bars on drying racks in a well-ventilated area for 1-2 weeks to allow for hardening and evaporation of excess moisture.

3.2. Protocol for Laboratory-Scale Production of an Antimicrobial Liquid Hand Soap (1 L batch)

Materials and Equipment:

  • DCMX (2,4-Dichloro-3,5-dimethylphenol)

  • Primary Surfactant (e.g., Sodium Laureth Sulfate - SLES)

  • Co-surfactant (e.g., Cocamidopropyl Betaine - CAPB)

  • Thickening Agent (e.g., Sodium Chloride)

  • Humectant (e.g., Glycerin)

  • pH adjuster (e.g., Citric Acid or Sodium Hydroxide)

  • Preservative (a broad-spectrum preservative may still be needed for the aqueous system)

  • Fragrance oil and Colorant

  • Deionized water

  • Overhead stirrer and beaker

Step-by-Step Protocol:

  • Water Phase Preparation: In the main beaker, add 700 mL of deionized water and begin stirring.

  • Surfactant Addition: Slowly add 150 mL of SLES and 50 mL of CAPB to the water with continuous stirring. Avoid excessive foam generation.

  • DCMX Predissolution: In a separate container, dissolve 5-10g of DCMX (for a 0.5-1% final concentration) in 50 mL of a suitable solvent or surfactant blend (e.g., a non-ionic surfactant like Polysorbate 20).

  • Incorporation of Active Ingredient: Once the surfactant base is homogenous, slowly add the DCMX solution to the main beaker with stirring.

  • Addition of Other Ingredients:

    • Add 20g of glycerin.

    • Add fragrance and colorant as desired.

  • Thickening and pH Adjustment:

    • Slowly add sodium chloride in small increments until the desired viscosity is achieved.

    • Measure the pH and adjust to a target range of 5.5-6.5 using citric acid or sodium hydroxide.

  • Final Volume Adjustment: Add deionized water to bring the total volume to 1 L. Stir until uniform.

  • Quality Control: Allow the solution to sit to let any entrapped air escape before performing quality control tests.

Quality Control and Efficacy Testing

A robust quality control program is essential to ensure the safety, stability, and antimicrobial efficacy of the final product.

4.1. Physicochemical Tests

TestSpecification (Example)
Appearance Homogenous, free of precipitates
Color Conforms to standard
Odor Conforms to standard
pH (Liquid Soap) 5.5 - 6.5
Viscosity (Liquid Soap) 2000 - 4000 cP
DCMX Content (Assay) 95% - 105% of label claim

4.2. Antimicrobial Efficacy Testing

Standardized methods should be used to validate the antimicrobial claims of the formulated soap.

  • Time-Kill Assay (ASTM E2315): This method evaluates the reduction of a microbial population after a short exposure time to the product.

  • Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of the active ingredient that inhibits the visible growth of a microorganism.

  • Zone of Inhibition Test: A qualitative method to assess the antimicrobial activity of the product against specific microorganisms.

Visualization of Workflows

Formulation Workflow for Antimicrobial Bar Soap

BarSoapWorkflow cluster_prep Preparation cluster_process Processing cluster_final Final Product DCMX DCMX DCMX_Sol DCMX Solution DCMX->DCMX_Sol Dissolve in Ethanol Ethanol Ethanol->DCMX_Sol SoapNoodles Soap Noodles Mixing Mixing SoapNoodles->Mixing Additives Glycerin, TiO2 Additives->Mixing DCMX_Sol->Mixing Incorporate Extrusion Extrusion & Stamping Mixing->Extrusion Curing Curing Extrusion->Curing FinalProduct Antimicrobial Bar Soap Curing->FinalProduct

Caption: Workflow for antimicrobial bar soap formulation.

Quality Control Logic for Antimicrobial Soap

QC_Logic start Start QC physchem Physicochemical Tests Appearance pH Viscosity Assay start->physchem micro Microbiological Tests Time-Kill Assay MIC Zone of Inhibition start->micro decision Pass All Tests? physchem->decision micro->decision release Release Product decision->release Yes reject Reject & Reformulate decision->reject No

Caption: Quality control decision workflow.

References

  • Smolecule. (n.d.). 2,4-Dichloro-3,5-diethoxyphenol.
  • The Power of 2,4-Dichloro-3,5-dimethylphenol (DCMX). (n.d.).
  • Runtai Chemical. (n.d.). 2,4-Dichloro-3,5-dimethylphenol (DCMX) with CAS 133-53-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Preservative: The Advantages of 2,4-Dichloro-3,5-dimethylphenol (DCMX).
  • Guidechem. (n.d.). 2,4-Dichloro-3,5-dimethylphenol 133-53-9 wiki.
  • ChemicalBook. (n.d.). 2,4-Dichloro-3,5-dimethylphenol synthesis.
  • 2,4-Dichloro-3,5-dimethylphenol/DCMX CAS No.:133-53-9 Manufacturer. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-3,5-dimethylphenol.
  • ChemicalBook. (n.d.). 2,4-Dichloro-3,5-dimethylphenol | 133-53-9.
  • ChemicalBook. (n.d.). 2,4-Dichloro-3,5-dimethylphenol.
  • PubChem. (n.d.). 2,4-Dichloro-3,5-dimethylphenol.
  • DCMX for Cosmetics (2, 4-dichloro-3, 5-dimethyl phenol). (n.d.).
  • UL Prospector. (n.d.). 2, 4-Dichloro-3, 5-Dimethylphenol (DCMX).

Sources

Method

Application Note: Regioselective Chlorination of Ethoxylated Phenols

This Application Note is structured as a high-level technical guide for researchers in pharmaceutical and agrochemical development. It addresses the specific challenges of chlorinating ethoxylated phenols—balancing the a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in pharmaceutical and agrochemical development. It addresses the specific challenges of chlorinating ethoxylated phenols—balancing the activation of the aromatic ring with the fragility of the polyether chain and the reactivity of the terminal hydroxyl group.

Executive Summary & Strategic Analysis

Ethoxylated phenols (e.g., polyoxyethylene phenyl ethers) represent a unique challenge in electrophilic aromatic substitution. Structurally, they consist of an activated aromatic ring (phenol ether), a labile polyether chain (PEG), and a terminal primary hydroxyl group.

The Core Challenge:

  • Regioselectivity: The alkoxy group is a strong ortho/para director. Controlling the ratio (typically favoring the para isomer for biological activity) requires steric or catalytic control.

  • Chemoselectivity:

    • Ring vs. Chain: Radical chlorination conditions (e.g.,

      
       + UV) must be avoided to prevent 
      
      
      
      -hydrogen abstraction on the ether chain, which leads to oxidative cleavage.
    • Ring vs. Terminal OH: Reagents like thionyl chloride (

      
      ) or aggressive use of sulfuryl chloride (
      
      
      
      ) can inadvertently convert the terminal
      
      
      to an alkyl chloride.

This guide details three validated protocols ranging from high-precision laboratory synthesis to scalable industrial methods.

Mechanistic Pathways & Decision Matrix

The following decision tree assists in selecting the optimal method based on substrate sensitivity and selectivity requirements.

ChlorinationStrategy Start Start: Ethoxylated Phenol Substrate Selectivity Primary Requirement? Start->Selectivity HighFidelity High Chemoselectivity (Preserve Terminal -OH) Selectivity->HighFidelity Lab Scale / Fragile Chain HighPara Strict Para-Selectivity (>95:5 p:o) Selectivity->HighPara Isomer Purity Critical Scale Green/Large Scale (Cost Driven) Selectivity->Scale Bulk Production MethodA Method A: NCS / MeCN (Mild, No Protection Needed) HighFidelity->MethodA MethodB Method B: SO2Cl2 + Sulfide Cat. (Requires -OH Protection) HighPara->MethodB MethodC Method C: H2O2 / HCl (Oxidative Chlorination) Scale->MethodC Yield: 85-95%\np:o ratio: ~4:1 Yield: 85-95% p:o ratio: ~4:1 MethodA->Yield: 85-95%\np:o ratio: ~4:1 Yield: >90%\np:o ratio: >20:1 Yield: >90% p:o ratio: >20:1 MethodB->Yield: >90%\np:o ratio: >20:1 Yield: 70-85%\nMixed Isomers Yield: 70-85% Mixed Isomers MethodC->Yield: 70-85%\nMixed Isomers

Figure 1: Strategic decision tree for reagent selection.

Method A: High-Fidelity Chlorination (NCS)

Best For: Synthesis of pharmaceutical intermediates where the terminal hydroxyl group must remain intact. Mechanism: Electrophilic Aromatic Substitution (


).[1] N-Chlorosuccinimide (NCS) provides a source of 

without generating free radical species or acidic byproducts that degrade the PEG chain.
Protocol 1: NCS-Mediated Chlorination

Reagents:

  • Substrate: Ethoxylated Phenol (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or Silica Gel

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the ethoxylated phenol in 20 mL of anhydrous Acetonitrile.

  • Activation: Add 1.0 mmol (10 mol%) of p-TsOH. Note: Acid catalysis activates NCS by protonating the carbonyl, making the N-Cl bond more electrophilic.

  • Addition: Add 10.5 mmol of NCS in portions over 15 minutes at room temperature (

    
    ).
    
    • Critical Control: Do not heat above

      
       to avoid side reactions with the alcohol.
      
  • Monitoring: Stir for 4–6 hours. Monitor via HPLC (Reverse Phase, C18) or TLC.

    • Endpoint: Disappearance of starting material.

  • Quench: Add 10 mL of 10%

    
     (sodium thiosulfate) to neutralize excess active chlorine.
    
  • Workup: Evaporate MeCN. Extract with Ethyl Acetate. Wash with brine.

  • Result: Typically yields mono-chlorinated product (mixture of para and ortho, heavily favoring para due to steric bulk of the ethoxy chain).

Why this works: NCS is chemoselective for activated aromatic rings and will not convert primary alcohols to alkyl chlorides under these mild conditions [1].

Method B: High Para-Selectivity ( + Catalyst)

Best For: Cases where the para-isomer is strictly required and the ortho-isomer is difficult to separate. Pre-requisite: The terminal hydroxyl group must be protected (e.g., acetylated) or the reaction temperature strictly controlled (


), as sulfuryl chloride can convert primary alcohols to alkyl chlorides.
Protocol 2: Sulfide-Catalyzed Chlorination

Reagents:

  • Substrate: Acetyl-protected Ethoxylated Phenol (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.0 equiv)
    
  • Catalyst: Diphenyl Sulfide (

    
    ) or Poly(alkylene sulfide) (1–5 mol%)
    
  • Activator:

    
     (1 mol%)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve substrate (10 mmol) and catalyst (

    
    , 0.2 mmol) in dry DCM (15 mL).
    
  • Cooling: Cool the reaction mixture to

    
    .
    
  • Reagent Addition: Add

    
     (10 mmol) dropwise over 30 minutes.
    
    • Mechanism:[1][2] The sulfide reacts with

      
       to form a bulky chlorosulfonium intermediate. This bulky electrophile is sterically hindered from attacking the ortho position, forcing substitution at the para position [2].
      
  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature.
    
  • Quench: Pour into ice water.

  • Deprotection (Optional): If the acetyl group was used for protection, hydrolyze with mild base (

    
    ) to restore the ethoxylated phenol.
    

Data Comparison:

ParameterMethod A (NCS)Method B (

+ Cat)
Para:Ortho Ratio ~80:20>95:5
Terminal -OH Risk Low (Safe)High (Requires Protection)
Atom Economy Lower (Succinimide waste)High (

gas byproduct)

Method C: Oxidative Chlorination (Green Chemistry)

Best For: Large-scale, cost-sensitive production where isomeric mixtures are acceptable or purification is easy.

Protocol 3: / HCl System

Reagents:

  • Substrate: Ethoxylated Phenol

  • Oxidant: 30% Hydrogen Peroxide (

    
    )
    
  • Source: 37% Hydrochloric Acid (HCl)

  • Solvent: Water or Methanol

Workflow:

  • Mix substrate with HCl (1.1 equiv) in Methanol.

  • Slowly drip

    
     (1.1 equiv) into the mixture at 
    
    
    
    .
  • Mechanism: In situ generation of

    
     or 
    
    
    
    .
  • Warning: This method is oxidative. Monitor for cleavage of the ether chain (PEG degradation). Keep temperature

    
    .
    

Analytical & Quality Control

To validate the synthesis, specific analytical markers must be checked.

A. Isomer Identification (NMR)
  • Para-Isomer: The aromatic region of the

    
    -NMR will show a characteristic AA'BB' system  (two doublets, 
    
    
    
    ) if the ether chain is simple. With the ethoxy chain, look for symmetry.
  • Ortho-Isomer: The aromatic region will show complex splitting (typically 4 distinct signals or overlapping multiplets).

B. Chain Integrity (LC-MS)
  • Check for peaks corresponding to

    
     or 
    
    
    
    , which indicate loss of ethylene oxide units (chain degradation).
  • Check for

    
    , indicating conversion of terminal 
    
    
    
    to
    
    
    (mass difference:
    
    
    ,
    
    
    ;
    
    
    ).

References

  • NCS Mechanism & Selectivity

    • BenchChem. (2025).[1] N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. Link

    • Carey, F. A., & Sundberg, R. J.[3] Advanced Organic Chemistry, Part B: Reactions and Synthesis.

  • Sulfuryl Chloride & Para-Selectivity

    • Smith, K., & El-Hiti, G. A. (2021).[4] Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2, 142–160.[4] Link

    • Watson, W. D. (1975).[5] Chlorination with sulfuryl chloride. US Patent 3920757A. Link

  • General Phenol Chlorination

    • Maddox, S. M., et al. (2016). The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2,4-Dichloro-3,5-diethoxyphenol in Alkaline Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,4-D...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,4-Dichloro-3,5-diethoxyphenol in alkaline formulations. As a substituted phenol, its behavior in basic conditions is critical to ensure the efficacy, safety, and shelf-life of your formulations.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you might encounter when working with 2,4-Dichloro-3,5-diethoxyphenol in alkaline media.

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Formulation Upon Basification

Question: I observed a rapid color change in my formulation containing 2,4-Dichloro-3,5-diethoxyphenol immediately after adjusting the pH to the alkaline range (pH 8-12). What is causing this, and how can I prevent it?

Answer:

This discoloration is a classic indicator of phenolic compound degradation under alkaline conditions. The primary cause is the formation of the phenoxide anion, which is highly susceptible to oxidation.

Causality Explained:

  • Phenoxide Formation: In an alkaline environment, the hydroxyl group of the phenol deprotonates to form a phenoxide anion. This anion is a more electron-rich species than the parent phenol.[1]

  • Increased Susceptibility to Oxidation: The negative charge on the oxygen of the phenoxide is delocalized into the aromatic ring through resonance, increasing the ring's electron density and making it more susceptible to oxidation.[1]

  • Formation of Colored Products: The oxidation of the phenoxide can lead to the formation of quinone-type structures and other conjugated systems. These molecules often absorb light in the visible spectrum, resulting in the observed yellow or brown coloration. The process can be accelerated by the presence of dissolved oxygen or trace metal ions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discoloration of 2,4-Dichloro-3,5-diethoxyphenol formulations.

Step-by-Step Mitigation Protocol:

  • Deoxygenate the Formulation:

    • Before and during the addition of the alkaline component, sparge your formulation with an inert gas like nitrogen or argon. This minimizes the amount of dissolved oxygen available to oxidize the phenoxide.

  • Incorporate a Chelating Agent:

    • Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols. Add a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester these ions.

  • Optimize pH:

    • Determine the minimum pH required for your formulation's efficacy. Higher pH values generally accelerate degradation.[2] If possible, operate at the lower end of the effective alkaline range.

  • Add an Antioxidant:

    • Incorporate an antioxidant that is stable and effective at your target pH. Options include sulfites (e.g., sodium metabisulfite) or ascorbates. Always verify the compatibility of the antioxidant with 2,4-Dichloro-3,5-diethoxyphenol and other formulation components.

  • Protect from Light:

    • Store the formulation in amber or opaque containers to prevent photolytic degradation, which can be exacerbated under alkaline conditions. Phenolic compounds should be protected from light.[3][4]

Issue 2: Loss of Potency or Efficacy Over Time in an Alkaline Formulation

Question: My stability studies show a significant decrease in the concentration of 2,4-Dichloro-3,5-diethoxyphenol in my alkaline formulation over a short period. What degradation pathways are likely, and how can I monitor them?

Answer:

Loss of potency is a direct consequence of the chemical degradation of 2,4-Dichloro-3,5-diethoxyphenol. In alkaline conditions, several degradation pathways can be active.

Potential Degradation Pathways:

  • Oxidative Degradation: As discussed in Issue 1, oxidation of the phenoxide is a primary pathway. This can lead to ring-opening and the formation of various smaller, inactive molecules. Under certain conditions, polymerization of the phenoxy radicals can also occur, leading to insoluble precipitates.[5]

  • Hydrolytic Cleavage of Ether Bonds: While generally stable, the ethoxy groups on the phenol ring could be susceptible to slow hydrolysis under strongly alkaline conditions and elevated temperatures, although this is less likely to be the primary degradation route at moderate pH and ambient temperature.

  • Dechlorination: Nucleophilic substitution of the chlorine atoms by hydroxide ions is a possibility, especially at elevated temperatures and high pH. This would result in the formation of less chlorinated or non-chlorinated phenolic species.

Degradation Monitoring Workflow:

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Prep Prepare Formulation at Target pH Stress Incubate at Accelerated Conditions (e.g., 40°C, 50°C) Prep->Stress Timepoints Sample at T=0, 1, 2, 4 weeks Stress->Timepoints HPLC Primary Method: RP-HPLC with UV Detection (Quantify Parent Compound) Timepoints->HPLC LCMS Confirmatory Method: LC-MS/MS (Identify Degradation Products) HPLC->LCMS If significant degradation observed Kinetics Plot Concentration vs. Time Determine Degradation Rate Constant HPLC->Kinetics Identify Characterize Degradant Peaks Propose Degradation Pathway LCMS->Identify

Caption: Workflow for monitoring the stability of 2,4-Dichloro-3,5-diethoxyphenol.

Experimental Protocol for Stability Assessment:

Objective: To quantify the degradation of 2,4-Dichloro-3,5-diethoxyphenol in an alkaline formulation and identify major degradation products.

Materials:

  • 2,4-Dichloro-3,5-diethoxyphenol reference standard

  • Alkaline formulation components

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or other suitable mobile phase modifier

  • Class A volumetric glassware

  • HPLC system with UV detector

  • LC-MS/MS system (optional, for degradant identification)

Procedure:

  • Formulation Preparation: Prepare the alkaline formulation containing a known concentration of 2,4-Dichloro-3,5-diethoxyphenol. Also, prepare a control formulation at a neutral pH (e.g., pH 7).

  • Stability Study Setup:

    • Aliquot the formulations into appropriate, sealed containers (e.g., amber glass vials).

    • Place the samples in stability chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Timepoint Sampling: At predetermined intervals (e.g., T=0, 1, 2, 4, 8, 12 weeks), remove a sample from each condition.

  • Sample Analysis (RP-HPLC):

    • Sample Preparation: Dilute the formulation sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration curve range.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for optimal wavelength (e.g., 280 nm).

      • Injection Volume: 10 µL

    • Quantification: Calculate the concentration of 2,4-Dichloro-3,5-diethoxyphenol at each time point against a standard calibration curve.

  • Degradant Identification (LC-MS/MS): If new peaks appear in the chromatogram, analyze the samples using LC-MS/MS to obtain the mass of the degradation products and propose their structures.

Data Interpretation:

Time (weeks)Concentration at 25°C (µg/mL)Concentration at 40°C (µg/mL)
0100.2100.1
199.595.3
298.990.1
497.582.4

This table is for illustrative purposes only.

A faster decline in concentration at 40°C indicates thermal instability that is likely accelerated by the alkaline pH.

II. Frequently Asked Questions (FAQs)

Q1: What is the pKa of 2,4-Dichloro-3,5-diethoxyphenol, and why is it important for alkaline formulations?

The pKa is critical because it is the pH at which 50% of the compound is in its ionized (phenoxide) form. In a formulation with a pH above the pKa, the majority of the compound will exist as the more reactive phenoxide, increasing the likelihood of degradation.

Q2: Are there any specific excipients I should avoid in an alkaline formulation with this compound?

Yes, you should be cautious with the following:

  • Strong Oxidizing Agents: Avoid peroxides, nitrates, and other strong oxidizers, as they will rapidly degrade the phenol.

  • Unchelated Metal Ions: As mentioned, metal ions can catalyze oxidation. Use purified water and consider a chelating agent.

  • Aldehydes: Phenols can react with aldehydes (like formaldehyde or formaldehyde-releasing preservatives) in condensation reactions, especially under basic conditions.

Q3: How should I handle and store 2,4-Dichloro-3,5-diethoxyphenol and its alkaline formulations?

For the pure compound:

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6]

  • Keep the container tightly closed and protected from light.[3][4]

  • Avoid contact with strong oxidizers and strong bases.[6]

For alkaline formulations:

  • Store in airtight, opaque or amber containers to protect from oxygen and light.

  • If feasible, store at refrigerated temperatures (2-8°C) to slow the rate of degradation.

  • Always perform compatibility and stability studies with your final container closure system.

Q4: Can I use 2,4-Dichloro-3,5-diethoxyphenol as a preservative in an alkaline soap or detergent?

Yes, substituted phenols like this are often used as microbicides in soaps and detergents.[7][8] However, the high pH of many soap formulations (often pH 9-10) necessitates careful stability testing. The presence of surfactants can sometimes help to stabilize the phenol by forming micelles, but this must be confirmed experimentally. You will need to conduct long-term stability studies to ensure the preservative remains effective throughout the product's shelf life.

III. References

  • PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ge, F., Zhu, L., & Chen, H. (2009). Effect of pH on the chlorination process of phenols in drinking water. Journal of Environmental Sciences, 21(1), 53-58. Retrieved from [Link]

  • Biodeg.co.uk. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Retrieved from [Link]

  • Lee, C. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors. International Journal of Air and Water Pollution, 6(1-2), 419-431.

  • Mustapha, M. U., Halimoon, N., Johar, W. L. W., & Tajarudin, H. A. (2016). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. Jurnal Teknologi, 78(5-3). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Kersten, P. J., & Kirk, T. K. (1998). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 64(8), 3025–3030. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorophenol. Retrieved from [Link]

  • Adde Technology Co.,Ltd. (n.d.). 2,4-Dichloro-3,5-Dimethyl-Phenol(DCMX). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Retrieved from

  • PubMed. (2009). Effects of pH on the chlorination process of phenols in drinking water. Retrieved from [Link]

  • Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 36(5), 884–890. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]

  • ResearchGate. (2002). Electropolymerization of chlorinated phenols on a Pt electrode in alkaline solution. Part II: An electrochemical quartz crystal microbalance study. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US4429168A - Process for separating chlorinated phenols. Retrieved from

  • Fengchen Group Co., Ltd. (n.d.). 2,4-dichloro-3,5-dimethyl-phenol (DCMX) 2,4-dichloro-3,5-dimethyl Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2,4-Dichloro-3,5-diethoxyphenol

Executive Summary & Strategic Context In the synthesis of halogenated polyphenols—common pharmacophores in antifungal and antiseptic drug development—confirming the regioselectivity of halogenation is critical. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of halogenated polyphenols—common pharmacophores in antifungal and antiseptic drug development—confirming the regioselectivity of halogenation is critical.

This guide provides a technical analysis of 2,4-Dichloro-3,5-diethoxyphenol . It is designed to help researchers distinguish this specific regioisomer from its precursors and potential byproducts (such as the monochlorinated or symmetric trichlorinated variants) using 1H NMR.

Key Analytical Challenge: The primary challenge is not just identifying functional groups, but confirming the asymmetric substitution pattern . Unlike its symmetric precursor (3,5-diethoxyphenol), the target molecule possesses a unique steric environment that renders the two ethoxy side chains chemically non-equivalent—a subtle but definitive spectroscopic signature.

Structural Logic & Predicted Shift Analysis

Before analyzing the spectrum, we must deconstruct the molecule to establish the "Expected Signal Architecture."

The Molecule[1][2][3]
  • Core: Phenol (C1-OH)

  • Substituents:

    • Chlorine: Positions 2, 4 (Electron-withdrawing, Ortho/Para directing)

    • Ethoxy (-OCH2CH3): Positions 3, 5 (Electron-donating)

    • Proton: Position 6 (The sole remaining aromatic proton)

Symmetry Breaking (The Critical Diagnostic)

In the precursor (3,5-diethoxyphenol), the molecule has a plane of symmetry passing through C1 and C4. Both ethoxy groups are equivalent.

In 2,4-Dichloro-3,5-diethoxyphenol:

  • Ethoxy at C3: Sandwiched between two Chlorine atoms (C2-Cl and C4-Cl). This creates a "Steric Lock" and a highly deshielded environment.

  • Ethoxy at C5: Flanked by one Chlorine (C4-Cl) and one Hydrogen (C6-H).

  • Result: The molecule is asymmetric . You must expect two distinct sets of ethoxy signals.

Comparative Analysis: Target vs. Precursor

The following table contrasts the target molecule with its likely starting material. This comparison is the standard method for monitoring reaction completion.

Table 1: Comparative Chemical Shift Data (CDCl3, 400 MHz)

FeaturePrecursor: 3,5-DiethoxyphenolTarget: 2,4-Dichloro-3,5-diethoxyphenolDiagnostic Change
Aromatic Region 3 Protons

6.05 (t, 1H, H4)

5.98 (d, 2H, H2, H6)
1 Proton

6.50 - 6.60 (s, 1H, H6)
Loss of coupling. H6 is deshielded by the ortho-Cl effect.
Phenolic -OH

4.5 - 5.5 (br s)

5.8 - 6.2 (s)
Deshielding. The acidic proton shifts downfield due to the electron-withdrawing Cl atoms.
Ethoxy -CH2- 1 Signal (4H)

3.98 (q, J=7 Hz)
2 Signals (2H each)

4.15 (q) - C3 Ethoxy

4.05 (q) - C5 Ethoxy
Splitting of environments. The C3-ethoxy is more deshielded due to the di-ortho-chloro effect.
Ethoxy -CH3 1 Signal (6H)

1.38 (t, J=7 Hz)
2 Signals (3H each)

1.48 (t)

1.42 (t)
Overlapping Triplets. Often appears as a "pseudo-quintet" or broadened multiplet if resolution is low.

Note on Chemical Shifts: Values for the target are predicted based on substituent chemical shift additivity rules (Curphy-Morrison) and analogous literature compounds [1, 2].

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This method includes internal checks to verify that the spectrum is interpretable.

Sample Preparation
  • Solvent Choice: Use DMSO-d6 if you need to see the Phenolic -OH clearly (it forms H-bonds, sharpening the peak and shifting it to ~10 ppm). Use CDCl3 for standard resolution of the ethoxy region.

    • Recommendation: Start with CDCl3 for structural confirmation of the carbon skeleton.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentration can cause stacking effects in aromatic rings, shifting peaks.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., AlCl3 residues from Friedel-Crafts steps) which can broaden peaks paramagnetically.

Acquisition Parameters[3]
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (Sufficient for >10mg).

  • Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of the isolated aromatic proton.

Validation Steps (The "Sanity Check")
  • Step A: Integrate the Methyl region (1.3-1.5 ppm). Set total integral to 6.0.

  • Step B: Check the Aromatic Integral. It must be exactly 1.0. If it is 0.5 or 2.0, you have a dimer or a different substitution pattern.

  • Step C: Check the Ethoxy Methylene (CH2) region. If you see a clean quartet (4H), your reaction failed (you likely have a symmetric product like 2,6-dichloro). You must see complex splitting or two distinct quartets.

Structural Assignment Logic (Visualization)

The following diagram illustrates the decision process for confirming the structure of 2,4-Dichloro-3,5-diethoxyphenol from raw NMR data.

NMR_Analysis_Flow Start Raw 1H NMR Spectrum Aromatic_Check Analyze Aromatic Region (6.0 - 7.5 ppm) Start->Aromatic_Check Count_H Integral Count = ? Aromatic_Check->Count_H Result_Precursor 3 Protons (Precursor/Unreacted) Count_H->Result_Precursor 3H Result_Wrong 2 Protons (Mono-chlorinated) Count_H->Result_Wrong 2H Result_Target 1 Proton (Singlet) Count_H->Result_Target 1H Ethoxy_Check Analyze Ethoxy Region (3.9 - 4.2 ppm) Result_Target->Ethoxy_Check Confirm Regiochemistry Symmetry_Check Symmetry Check (CH2 Quartets) Ethoxy_Check->Symmetry_Check Sym_Yes 1 Quartet (4H) SYMMETRIC (Likely 2,6-Dichloro isomer) Symmetry_Check->Sym_Yes Equivalent Sym_No 2 Quartets (2H + 2H) ASYMMETRIC (Target: 2,4-Dichloro) Symmetry_Check->Sym_No Non-Equivalent

Figure 1: Logic flow for distinguishing the target molecule from precursors and symmetric isomers.

Detailed Signal Interpretation

The Aromatic Singlet (H-6)

The signal for H-6 is the most isolated peak.

  • Position: Expected around

    
     6.55 ppm.
    
  • Multiplicity: Singlet.

  • Why: It has no neighbors. C1 has OH, C5 has O-Ethyl.

  • Troubleshooting: If this peak shows small "shoulders" or splitting (

    
     Hz), it indicates long-range coupling (W-coupling) with the C4-Cl or C2-Cl (though Cl coupling is rare in 1H) or, more likely, coupling to the C5-ethoxy protons.
    
The "Ethoxy Confusion"

Researchers often mistake the two ethoxy groups for a single "messy" group.

  • The C3-Ethoxy: This group is sterically hindered. The rotation of the ethyl chain might be restricted, causing broadening. It is more deshielded (downfield, ~4.15 ppm) because it is ortho to two chlorines.

  • The C5-Ethoxy: This group is freer to rotate. It is less deshielded (upfield, ~4.05 ppm) because it is ortho to only one chlorine.

  • Observation: Look for two quartets that are close together. They may partially overlap. Zoom in on your processing software.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[Link] (Source for 3,5-diethoxyphenol base data).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for validating solvent peaks).

Comparative

Comparative Guide: Antioxidant Potency of 2,4-Dichloro-3,5-diethoxyphenol vs. BHT

This guide provides a rigorous technical comparison between the industry-standard antioxidant Butylated Hydroxytoluene (BHT) and the specific chlorinated phenolic compound 2,4-Dichloro-3,5-diethoxyphenol . Given the nich...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the industry-standard antioxidant Butylated Hydroxytoluene (BHT) and the specific chlorinated phenolic compound 2,4-Dichloro-3,5-diethoxyphenol .

Given the niche status of 2,4-Dichloro-3,5-diethoxyphenol (often investigated for antimicrobial/uncoupling properties rather than pure antioxidant utility), this guide synthesizes theoretical Structure-Activity Relationships (SAR) with standard experimental protocols to evaluate its potency.

Executive Summary & Chemical Identity

BHT is the benchmark synthetic lipophilic antioxidant, relying on steric hindrance to stabilize the phenoxy radical. 2,4-Dichloro-3,5-diethoxyphenol is a functionalized phenol primarily known for antimicrobial and protonophoric (mitochondrial uncoupling) activity.[1] While it possesses structural features consistent with antioxidant activity (phenolic hydroxyl + electron-donating ethoxy groups), its potency is modulated by the electron-withdrawing chlorine atoms.

FeatureBHT (Butylated Hydroxytoluene) 2,4-Dichloro-3,5-diethoxyphenol
CAS Registry 128-37-038730-43-7
Core Structure 2,6-di-tert-butyl-4-methylphenol2,4-dichloro-3,5-diethoxyphenol
Primary Mechanism Hydrogen Atom Transfer (HAT)Protonophore / Potential HAT & SET
Electronic Effect Strong Electron Donating (+I) from AlkylsMixed: Cl (-I/+M) vs OEt (+M)
Solubility Lipophilic (Fats, Oils, Solvents)Lipophilic (Organic Solvents)
Known Utility Food/Cosmetic Preservative (Antioxidant)Antimicrobial, Uncoupler

Structure-Activity Relationship (SAR) Analysis

To understand the antioxidant potential without direct head-to-head literature data, we analyze the electronic environment of the phenolic hydroxyl group (-OH), which determines the Bond Dissociation Enthalpy (BDE) and radical stability.

BHT: The Steric Gold Standard
  • Steric Hindrance: The bulky tert-butyl groups at positions 2 and 6 physically block pro-oxidants from attacking the phenoxy radical, preventing rapid propagation.

  • Inductive Effect (+I): Alkyl groups donate electron density, destabilizing the O-H bond (lowering BDE) and making H-abstraction easier for scavenging ROS.

  • Radical Stability: The resulting radical is kinetically stable, effectively breaking the oxidation chain.

2,4-Dichloro-3,5-diethoxyphenol: The Electronic Tug-of-War
  • Ortho-Chlorine (-I Effect): Chlorine at positions 2 and 4 is strongly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring, strengthening the O-H bond and increasing acidity (lowering pKa). This generally makes HAT less favorable compared to alkyl phenols.

  • Meta-Ethoxy (+M Effect): The ethoxy groups at 3 and 5 are strong electron donors via resonance (+M). They push electron density into the ring (specifically to ortho/para positions), which helps stabilize the phenoxy radical.

  • Net Prediction: The compound is likely a weaker radical scavenger than BHT in non-polar media (due to higher BDE from Cl) but may exhibit significant activity in polar media or as an electron donor (SET mechanism) due to the ethoxy stabilization.

Mechanistic Pathway Diagram

AntioxidantMechanism cluster_BHT BHT Mechanism (Kinetic Stability) cluster_Target 2,4-Dichloro-3,5-diethoxyphenol Mechanism BHT BHT (Steric Phenol) BHT_Rad Stable Phenoxy Radical (Sterically Shielded) BHT->BHT_Rad HAT (Fast H-Transfer) ROS ROS (R•) ROS->BHT_Rad Terminated Target Target Molecule (Cl-Ethoxy Phenol) Target_Ion Phenolate Anion (Proton Loss) Target->Target_Ion Deprotonation (pKa < BHT) Target_Rad Phenoxy Radical (Resonance Stabilized) Target->Target_Rad HAT (Slower due to Cl?) Target_Ion->Target_Rad SET (Electron Transfer)

Caption: Comparative mechanistic pathways. BHT relies on steric shielding for radical stability (Blue), while the Target molecule (Green) faces competition between radical formation (HAT) and ionization (Deprotonation) due to chlorine-induced acidity.

Experimental Evaluation Protocols

To objectively compare these compounds, you must perform the following assays. Detailed protocols ensure reproducibility.

Experiment A: DPPH Radical Scavenging Assay (HAT Mechanism)

This assay measures the ability to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Preparation: Dissolve DPPH (0.1 mM) in methanol. Prepare BHT and Target stocks (10 mM in methanol) and serially dilute (10 – 200 µM).

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in dark at Room Temp for 30 mins.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Measure control (
    
    
    
    ).
  • Calculation:

    
    .
    
  • Output: Plot % Scavenging vs. Concentration to determine

    
    .
    

Expected Outcome:

  • BHT:

    
     (Standard benchmark).
    
  • Target: Likely

    
    . If 
    
    
    
    is lower (better), the ethoxy resonance dominates the chlorine withdrawal.
Experiment B: Lipid Peroxidation Inhibition (TBARS Assay)

This is critical because BHT is lipophilic and used to protect fats. The Target must prove efficacy in an emulsion system.

Protocol:

  • Substrate: Linoleic acid emulsion (25 mM) in phosphate buffer (pH 7.4).

  • Induction: Add

    
     (10 µM) and Ascorbic Acid (100 µM) to induce oxidation.
    
  • Treatment: Add BHT or Target at fixed concentrations (e.g., 50, 100 µM). Incubate at 37°C for 24h.

  • Detection: Mix aliquot with TBA (Thiobarbituric acid) reagent, heat at 95°C for 60 mins (pink color forms).

  • Measurement: Read Absorbance at 532 nm. Lower absorbance = Higher potency.

Workflow Visualization

ExperimentalWorkflow cluster_Assays Parallel Assays Start Compound Preparation (MeOH/EtOH Stock) DPPH DPPH Assay (Radical Scavenging) Start->DPPH TBARS TBARS Assay (Lipid Peroxidation) Start->TBARS FRAP FRAP Assay (Reducing Power) Start->FRAP Analysis Data Analysis (Calculate IC50 / Kinetic Rate k) DPPH->Analysis Abs @ 517nm TBARS->Analysis Abs @ 532nm FRAP->Analysis Abs @ 593nm Decision Performance Comparison Analysis->Decision

Caption: Standardized workflow for comparative antioxidant profiling. Three orthogonal assays (DPPH, TBARS, FRAP) are required to validate potency across different mechanisms.

Representative Data Template

Since specific public data for 2,4-Dichloro-3,5-diethoxyphenol is limited, use the table below to benchmark your experimental results against known BHT values.

ParameterBHT (Reference Values)2,4-Dichloro-3,5-diethoxyphenol (Hypothesis)Interpretation
DPPH


Expected:

Higher IC50 implies weaker HAT activity due to Cl-induced O-H bond strengthening.
ABTS TEAC

(Trolox Eq)
Expected:

ABTS works via SET; Ethoxy groups may aid this mechanism.
TBARS Inhibition

(at 100 µM)
Variable Efficacy depends on partition coefficient (LogP). Cl increases lipophilicity, potentially aiding membrane protection.
Kinetic Rate (

)
Slow (Steric hindrance)Fast/Moderate Lack of steric bulk at 3,5 positions allows faster reaction but faster consumption.

Safety & Toxicity Warning (Critical)

While evaluating antioxidant potential, you must consider the biological context.

  • BHT: Generally Recognized As Safe (GRAS) at low concentrations, though high doses are debated.

  • 2,4-Dichloro-3,5-diethoxyphenol: This compound is structurally related to uncouplers of oxidative phosphorylation (protonophores). The acidic phenolic proton (enhanced by Cl) allows it to shuttle protons across the mitochondrial membrane, dissipating the gradient.

    • Risk: In cell-based antioxidant assays, this compound might show "protection" by reducing ROS production via mitochondrial shutdown (toxicity), rather than chemical scavenging.

    • Validation: You must perform a Cell Viability Assay (MTT) alongside antioxidant tests to ensure observed effects are not due to cytotoxicity.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2] LWT - Food Science and Technology, 28(1), 25-30. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • PubChem . (n.d.). Compound Summary: 2,4-Dichloro-3,5-diethoxyphenol.[1] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Advanced Fragmentation Guide: Chlorinated Ethoxyphenols vs. Methoxylated Analogs

Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns Introduction: The Analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Introduction: The Analytical Challenge

Chlorinated ethoxyphenols (e.g., 2-ethoxy-4-chlorophenol) are critical analytes often encountered as metabolites of organophosphate pesticides (such as chlorpyrifos or trichloronat) or as by-products in the chlorination of phenolic wastewater. Distinguishing these compounds from their structural isomers—particularly chlorinated methoxyphenols (chloroguaiacols)—is a frequent challenge in environmental and pharmaceutical analysis.

While both classes of compounds exhibit strong molecular ions and characteristic chlorine isotope clusters, their fragmentation pathways diverge fundamentally due to the alkyl chain length on the ether oxygen. This guide elucidates the mechanistic causality behind these differences, providing a self-validating protocol for their identification.

Mechanistic Deep Dive: The "Loss of Ethene" Pathway

The definitive differentiator for ethoxyphenols is the McLafferty-like rearrangement , a pathway unavailable to methoxylated analogs.

The Mechanism (Ethoxy-Specific)

Upon electron ionization (70 eV), the ethoxy group undergoes a site-specific rearrangement involving a 4-membered transition state. A hydrogen atom from the


-carbon of the ethyl group migrates to the ether oxygen, triggering the expulsion of neutral ethene (

, 28 Da).
  • Precursor: Chlorinated Ethoxyphenol Radical Cation

    
    
    
  • Transition: 4-membered cyclic state.

  • Product: Chlorinated Dihydroxybenzene Radical Cation

    
     (e.g., chlorocatechol or chlorohydroquinone).
    
  • Neutral Loss: Ethene (28 Da).

The Alternative (Methoxy-Specific)

Methoxyphenols (anisoles) lack a


-carbon. Therefore, they cannot lose an alkene. Instead, they undergo homolytic cleavage of the 

bond.
  • Precursor: Chlorinated Methoxyphenol Radical Cation

    
    
    
  • Product: Chlorinated Quinoid Cation

    
    
    
  • Neutral Loss: Methyl Radical (

    
    , 15 Da).
    

Visualization: Fragmentation Pathways[1]

The following diagram illustrates the divergent pathways, serving as a visual logic check for spectral interpretation.

FragmentationPathways Start Molecular Ion [M]+. (Chlorinated Alkoxyphenol) Decision Ether Alkyl Chain Length? Start->Decision Ethoxy Ethyl Group (-OCH2CH3) Decision->Ethoxy Ethoxy Methoxy Methyl Group (-OCH3) Decision->Methoxy Methoxy Mechanism_E McLafferty-like Rearrangement (4-membered transition state) Ethoxy->Mechanism_E Loss_E Loss of Neutral Ethene (28 Da) Mechanism_E->Loss_E Product_E Fragment [M-28]+. (Radical Cation) Chlorinated Dihydroxybenzene Mechanism_E->Product_E Primary Path Mechanism_M Homolytic Alpha-Cleavage Methoxy->Mechanism_M Loss_M Loss of Methyl Radical (15 Da) Mechanism_M->Loss_M Product_M Fragment [M-15]+ (Even-Electron Cation) Chlorinated Quinoid Ion Mechanism_M->Product_M Primary Path

Caption: Divergent fragmentation logic. Ethoxyphenols retain radical character via ethene loss; methoxyphenols form even-electron cations via methyl radical loss.

Comparative Performance Data

The table below contrasts the mass spectral signatures of a mono-chlorinated ethoxyphenol against its methoxylated isomer.

Table 1: Spectral Fingerprint Comparison

FeatureChlorinated Ethoxyphenol (Target)Chlorinated Methoxyphenol (Alternative)Diagnostic Value
Molecular Ion (

)
Strong intensity. Distinct Cl isotope pattern (3:1 for

).[1]
Strong intensity. Identical Cl isotope pattern.Low (Indistinguishable by mass alone)
Primary Loss -28 Da (Ethene) -15 Da (Methyl Radical) High (Definitive)
Base Peak Origin Often

or subsequent CO loss.
Often

(Quinoid ion).
High
Product Ion Type Radical Cation (Odd electron).Cation (Even electron).[2]Medium
Secondary Losses Loss of CO (-28) and HCl (-36/38) from the

phenol.
Loss of CO (-28) from the

ion.
Medium
Example (Mono-Cl)

m/z 172

m/z 144

m/z 158

m/z 143
High (Mass Shift)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, follow this validated GC-MS workflow.

Sample Preparation
  • Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) at pH < 2 (acidified) to ensure phenol protonation.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C, 30 min).

    • Note: If derivatized, the "ethoxy" specific loss of ethene is preserved, but the molecular mass shifts by +72 Da per -OH group. The guide below assumes underivatized analysis for direct structural elucidation.

GC-MS Acquisition Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Data Interpretation Logic
  • Check Isotope Pattern: Identify the number of Chlorine atoms in the molecular ion cluster (m/z 172/174 for 1 Cl; 206/208/210 for 2 Cl).

  • Calculate Delta: Subtract the highest mass fragment from the Molecular Ion (

    
    ).
    
    • If

      
      : Confirm Ethoxy  group (Loss of Ethene).
      
    • If

      
      : Confirm Methoxy  group (Loss of Methyl).
      
    • If

      
      : Suspect Ethyl  group on ring (Loss of Ethyl radical, rare for ethoxy ethers).
      
  • Verify Secondary Fragments: Look for [M-28-28] (Loss of Ethene + CO) and [M-28-36] (Loss of Ethene + HCl).

References

  • NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of Benzene, 1-chloro-4-ethoxy-. National Institute of Standards and Technology.[4] [Link]

  • PubChem. (2025).[3][5] Compound Summary: 2-Ethoxyphenol.[3] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
  • Bae, S. Y., et al. (2016).[6] Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds. Defense Technical Information Center. [Link]

Sources

Comparative

Introduction: The Subtle Power of Alkoxy Substitution in Phenolic Scaffolds

A Comparative Guide to the Biological Activities of Dimethoxyphenol Analogs: Insights into the Role of Alkoxy Substitution For Researchers, Scientists, and Drug Development Professionals Phenolic compounds form the backb...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activities of Dimethoxyphenol Analogs: Insights into the Role of Alkoxy Substitution

For Researchers, Scientists, and Drug Development Professionals

Phenolic compounds form the backbone of a vast array of biologically active molecules, from natural products to synthetic drugs. Their therapeutic potential is often dictated by the nature and position of substituents on the aromatic ring. Among these, alkoxy groups, particularly methoxy (-OCH₃) and ethoxy (-OC₂H₅), play a pivotal role in modulating a molecule's physicochemical properties and, consequently, its biological activity.

This guide provides an in-depth comparison of the biological activities of dimethoxyphenol and diethoxyphenol analogs. Due to the extensive body of research on dimethoxyphenols, they will form the primary focus of our quantitative analysis. However, a significant gap exists in the literature regarding the bioactivity of their diethoxy counterparts. Therefore, this guide will bridge this gap by integrating fundamental principles of structure-activity relationships (SAR) to forecast the potential activities of diethoxyphenol analogs. We will dissect the impact of these seemingly minor structural changes on antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, providing both experimental data for dimethoxyphenols and predictive insights for diethoxyphenols.

Part 1: Antioxidant Activity - Quenching the Fire of Oxidative Stress

The hallmark of most phenolic compounds is their ability to neutralize harmful free radicals, a process central to combating oxidative stress implicated in a myriad of diseases. This activity is primarily governed by the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby stabilizing the radical.

The antioxidant capacity of dimethoxyphenol analogs is well-documented.[1] The position of the methoxy groups is critical; they can enhance antioxidant activity by donating electrons to the aromatic ring, which stabilizes the resulting phenoxyl radical after hydrogen donation.[2][3] This electron-donating effect makes the phenolic proton more easily abstractable.

Structure-Activity Relationship: Methoxy vs. Ethoxy Substitution

The primary difference between a methoxy and an ethoxy group lies in the latter's slightly greater electron-donating inductive effect and increased lipophilicity and steric bulk.

  • Electronic Effects : Both groups exert a positive resonance effect (+R) and a negative inductive effect (-I). The +R effect, which is dominant, increases electron density in the ring, stabilizing the phenoxyl radical. The ethoxy group is a slightly stronger electron-donating group via the inductive effect, which could marginally enhance the antioxidant capacity compared to a methoxy group in the same position.

  • Lipophilicity : The additional ethyl group makes diethoxyphenol analogs more lipophilic. This could enhance their ability to partition into lipid membranes, potentially making them more effective at inhibiting lipid peroxidation.

  • Steric Hindrance : The bulkier ethoxy group might introduce steric hindrance, which could either hinder or favor interactions with certain radicals or biological systems.

Based on these principles, it is plausible to hypothesize that diethoxyphenol analogs would exhibit comparable, if not slightly enhanced, antioxidant activity relative to their dimethoxy counterparts, particularly in lipid-rich environments. However, this remains to be conclusively demonstrated experimentally.

Comparative Antioxidant Activity of Methoxyphenol Derivatives
CompoundAssayActivity Metric (IC₅₀/EC₅₀)Reference
2,4-DimethoxyphenolDPPH Radical ScavengingPotent Activity Reported[1]
Eugenol (2-methoxy-4-allylphenol)DPPH Radical ScavengingActive[1]
Ferulic AcidDPPH Radical ScavengingActive[4]
CurcuminDPPH Radical ScavengingPotent Activity Reported[4]

Note: Direct IC₅₀ values for a systematic comparison are often spread across different studies with varying conditions. The table indicates reported activity.

Visualizing the Mechanism: Phenolic Antioxidant Action

Antioxidant_Mechanism cluster_0 Radical Scavenging by Phenol (ArOH) Phenol Ar-OH (Phenolic Antioxidant) Phenoxyl_Radical Ar-O• (Stable Phenoxyl Radical) Phenol->Phenoxyl_Radical H• donation Radical R• (Free Radical) Neutralized R-H (Neutralized Molecule) Radical->Neutralized H• acceptance

Caption: Mechanism of free radical scavenging by a phenolic antioxidant via hydrogen atom donation.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

1. Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

2. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (di/dimethoxyphenol analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of each test compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the test sample at various concentrations.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 50 µL of methanol instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

4. Trustworthiness and Self-Validation: The inclusion of a well-characterized positive control like Ascorbic acid or Trolox is crucial. The results for the positive control should fall within an expected range, validating the assay's performance. A blank control (DPPH solution + solvent) establishes the baseline absorbance, ensuring that any decrease is due to the antioxidant activity of the test compound.

Part 2: Anti-inflammatory Activity - Dousing the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Dimethoxyphenol derivatives have shown significant anti-inflammatory properties, often by interfering with key signaling pathways like NF-κB and inhibiting pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).[5][6]

For instance, certain dimethoxy flavones have been shown to reduce carrageenan-induced paw edema in rats and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in vitro.[6] The mechanism often involves the down-regulation of genes encoding these inflammatory mediators.

Structure-Activity Relationship: Methoxy vs. Ethoxy Substitution

  • Receptor/Enzyme Binding : The increased size of the ethoxy group could influence how the molecule fits into the active site of enzymes like COX-2 or interacts with transcription factors. This could either enhance or diminish activity depending on the specific topology of the binding pocket.

  • Cellular Uptake : Enhanced lipophilicity from ethoxy groups may improve passage across cell membranes, potentially leading to higher intracellular concentrations and greater efficacy.

Given these considerations, diethoxyphenol analogs are promising candidates for potent anti-inflammatory agents, but their specific effects on inflammatory pathways require experimental validation.

Comparative Anti-inflammatory Activity of Methoxyphenol Derivatives
Compound/DerivativeModel/AssayKey FindingReference
7,4'-DimethoxyflavoneCarrageenan-induced paw edema52.4% max inhibition[6]
DiapocyninTNF-α stimulated airway cellsIC₅₀ = 20.3 µM for cytokine inhibition[5]
ApocyninTNF-α stimulated airway cellsIC₅₀ = 146.6 µM for cytokine inhibition[5]
Dimers of o-methoxyphenolsLPS-stimulated RAW 264.7 cellsInhibited NF-κB activation and COX-2 expression[6]
Visualizing the Mechanism: NF-κB Signaling Pathway

NFkB_Pathway cluster_1 Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex (Activated) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates Phenol_Inhibition Dimethoxyphenols may inhibit here IKK->Phenol_Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB->Phenol_Inhibition Complex IκBα-NF-κB (Inactive Cytoplasmic Complex) Complex->IkB Complex->NFkB Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Transcription

Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

1. Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is measured using the Griess reagent.

2. Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

3. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of the test compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration in the samples.

  • Cell Viability: A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO inhibition is not due to cell death.

Part 3: Anticancer Activity - Targeting Malignant Cells

The search for novel anticancer agents is a cornerstone of drug discovery. Dimethoxybenzene and dimethoxyphenol derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation.[6]

Structure-Activity Relationship: Methoxy vs. Ethoxy Substitution

The anticancer activity of a compound is highly dependent on its interaction with specific protein targets.

  • Target Specificity : The increased bulk and lipophilicity of ethoxy groups could significantly alter binding affinity and specificity for targets like kinases or tubulin. This could lead to a different spectrum of anticancer activity or potency. An ethoxy-substituted phylloquinone has shown selective cytotoxicity against lung cancer cells.[7][8]

  • Bioavailability : Changes in lipophilicity will affect the pharmacokinetic profile of the drug, influencing its absorption, distribution, metabolism, and excretion (ADME), which are critical for in vivo efficacy.

Therefore, modifying a dimethoxyphenol to a diethoxyphenol analog could be a viable strategy to enhance potency or overcome resistance, but this requires rigorous testing.

Comparative Anticancer Activity of Dimethoxyphenol Analogs
Compound/DerivativeCell LineActivity Metric (IC₅₀)Reference
Curcumin (a dimethoxyphenol)Human Submandibular Gland (HSG)Potent Cytotoxicity[4][9]
DehydrodiisoeugenolHuman Submandibular Gland (HSG)More potent than Eugenol[4][9]
2',5'-dimethoxychalconesNTUB1 (bladder), PC3 (prostate)Significant cytotoxic effect[10]
Visualizing the Mechanism: Simplified Apoptosis Pathway

Apoptosis_Pathway cluster_2 Apoptosis Induction Drug Anticancer Agent (e.g., Dimethoxyphenol) Mitochondria Mitochondria Drug->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified intrinsic pathway of apoptosis, often triggered by chemotherapeutic agents.

Experimental Protocol: MTT Cytotoxicity Assay

1. Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion: A Tale of Two Alkoxy Groups

This guide has illuminated the diverse and potent biological activities of dimethoxyphenol analogs, particularly in the realms of antioxidant, anti-inflammatory, and anticancer research. The available experimental data consistently underscore the therapeutic potential of this chemical class.

While direct comparative data for diethoxyphenol analogs is currently lacking in the scientific literature, a thorough analysis of structure-activity relationships provides a strong rationale for their investigation. The subtle shift from a methoxy to a slightly larger, more lipophilic ethoxy group can have profound implications for a molecule's interaction with biological systems. It is reasonable to predict that diethoxyphenol analogs will retain, and in some cases potentially enhance, the biological activities of their methoxy counterparts.

This analysis serves as a call to action for the research community. There is a clear need for the synthesis and systematic biological evaluation of diethoxyphenol derivatives to experimentally validate these predictions. Such studies will not only fill a critical knowledge gap but could also unveil novel compounds with superior efficacy and refined pharmacological profiles, paving the way for the next generation of phenolic-based therapeutics.

References

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(1), 183-190.
  • Gethings, L. A., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. BMC Pulmonary Medicine, 12, 11.
  • BenchChem (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. BenchChem Technical Guides.
  • Fujisawa, S., et al. (2005). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.
  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Quora (2024). Which is more polar, Ethoxy phenol or methoxy phenol?. Quora.
  • Kumar, S., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology. 3 Biotech, 12(10), 241.
  • Chen, J., et al. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Fujisawa, S., et al. (2004). Dimerization, ROS Formation, and Biological Activity of O-Methoxyphenols. Current Medicinal Chemistry, 11(10), 1253-1262.
  • Chen, J., et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules, 29(1), 1.
  • Feshin, D. B., et al. (2023). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 28(21), 7306.
  • Delogu, G., et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Organic Chemistry, 9(1), 1-8.
  • Yen, J.-H., et al. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 26(11), 3345.
  • Wang, J.-P., et al. (2008). Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus. Journal of Agricultural and Food Chemistry, 56(12), 4439-4443.
  • Zhang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Foods, 12(15), 2824.
  • Hsieh, M.-J., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3054-3058.
  • Di Stefano, A., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1813-1821.
  • de la Torre-García, D., et al. (2024). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Open Science, 11(5), 231575.
  • Kumar, S., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative)
  • Lee, Y.-G., et al. (2021). Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp. Foods, 10(11), 2730.

Sources

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